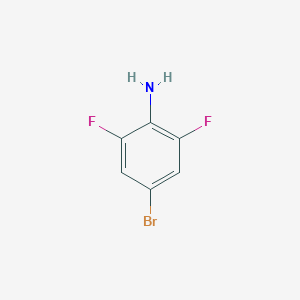

4-Bromo-2,6-difluoroaniline

Übersicht

Beschreibung

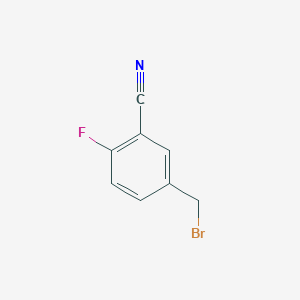

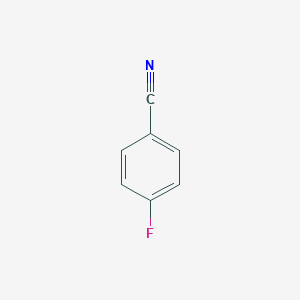

4-Bromo-2,6-difluoroaniline is an aniline derivative with a bromine at para-position and two fluorines at ortho-positions . The multiple substituents have different chemical reactivities, making 4-bromo-2,6-difluoroaniline a versatile building block in chemical synthesis .

Synthesis Analysis

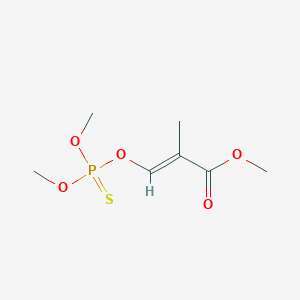

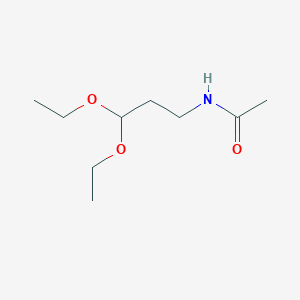

The synthesis methods for 4-bromo-2,6-difluoroaniline have been reported less. One method is based on the 2,6-difluoroaniline as the main raw material. The bromine is used as a bromine reagent. The target compound can be obtained by the three-step reaction of acetyl-based protection, bromination, and deprotection .Molecular Structure Analysis

The molecular formula of 4-Bromo-2,6-difluoroaniline is C6H4BrF2N . It has an average mass of 208.003 Da and a monoisotopic mass of 206.949509 Da .Chemical Reactions Analysis

4-Bromo-2,6-difluoroaniline has been used in the synthesis of various compounds. For instance, it was used in the synthesis of ammonium 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate, a fluorogenic derivatizing reagent for the determination of aminothiols by HPLC .Physical And Chemical Properties Analysis

4-Bromo-2,6-difluoroaniline has a density of 1.8±0.1 g/cm3, a boiling point of 188.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.4±3.0 kJ/mol and a flash point of 67.6±25.9 °C .Wissenschaftliche Forschungsanwendungen

Photo-Switchable Complexes

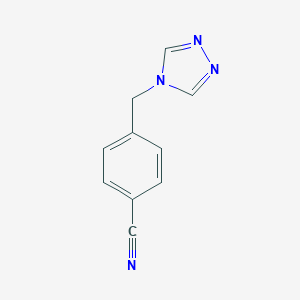

4-Bromo-2,6-difluoroaniline: has been utilized in the synthesis of a Pd-azobenzene complex that exhibits photo-switching properties . This complex can reversibly switch between two discrete self-assembled structures, which is a significant property for developing advanced materials in photonics and molecular electronics.

Hole-Transporting Materials

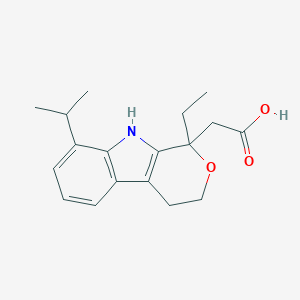

This compound serves as a precursor for creating conjugated quasiplanar triarylamines . These materials are crucial as hole-transporting layers in perovskite solar cells and organic light-emitting diodes (OLEDs) , enhancing their efficiency and stability.

Fluorogenic Derivatization Reagent

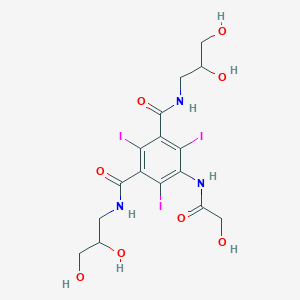

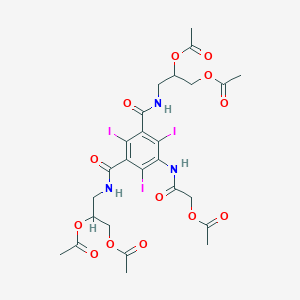

In analytical chemistry, 4-Bromo-2,6-difluoroaniline is used to synthesize ammonium 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate . This compound acts as a fluorogenic derivatizing reagent for the determination of aminothiols via high-performance liquid chromatography (HPLC), aiding in sensitive and selective detection.

Organic Synthesis Building Block

The multiple substituents on 4-Bromo-2,6-difluoroaniline offer diverse chemical reactivities, making it a versatile building block in organic synthesis . It can be used to construct various complex molecules for pharmaceuticals and agrochemicals.

Synthesis of Olefin Tolan

It is also involved in the synthesis of olefin tolanes, which are important intermediates in the production of liquid crystals . These liquid crystals have applications in displays and other electro-optical devices.

Development of Fluorinated Terphenyls

4-Bromo-2,6-difluoroaniline: is a key starting material for synthesizing 4′′-n-butyloxy-3,5-difluoroterphenyl-4-amine . Such fluorinated terphenyl compounds are used in the development of advanced materials with specific electronic and optical properties.

Wirkmechanismus

Target of Action

4-Bromo-2,6-difluoroaniline is a versatile building block in chemical synthesis due to its multiple substituents The bromo-substituent allows pd-catalysed coupling reactions, which can be used to expand the size of the molecule .

Mode of Action

The mode of action of 4-Bromo-2,6-difluoroaniline is primarily through its interaction with its targets via chemical reactions. The bromo-substituent allows Pd-catalysed coupling reactions, which can be used to expand the size of the molecule . The amine group can act as a nucleophile in a chemical reaction or can be oxidized to amine oxide to synthesize conjugated azo compounds .

Biochemical Pathways

It has been used in the synthesis of various compounds, indicating its role in multiple biochemical pathways .

Result of Action

The molecular and cellular effects of 4-Bromo-2,6-difluoroaniline’s action depend on the specific reactions it undergoes. For instance, it has been used in the synthesis of a Pd-azobenzene complex that has shown photo-switching properties, being able to reversibly switch to two discrete self-assembled structures .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-bromo-2,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQSQUAVMNHOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346178 | |

| Record name | 4-Bromo-2,6-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67567-26-4 | |

| Record name | 4-Bromo-2,6-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

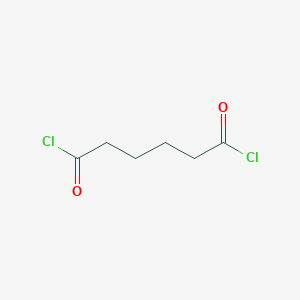

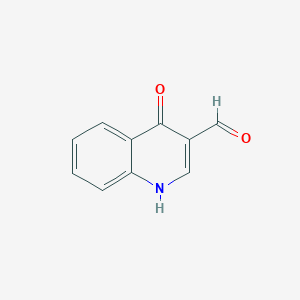

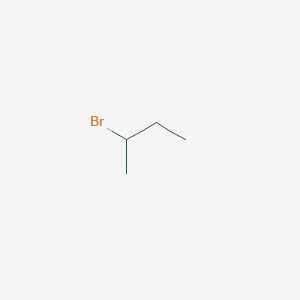

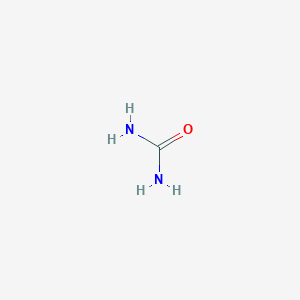

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 4-bromo-2,6-difluoroaniline?

A: 4-Bromo-2,6-difluoroaniline, a halogenated aniline derivative, has the molecular formula C6H4BrF2N [, ]. While the provided abstracts don't explicitly mention molecular weight or spectroscopic data, they highlight its use as a precursor for synthesizing more complex molecules like phenoxyimine ligands []. These ligands are characterized using techniques like IR, 1H NMR, 13C NMR, and HRMS.

Q2: How is 4-bromo-2,6-difluoroaniline used in synthetic chemistry?

A: The research demonstrates the utility of 4-bromo-2,6-difluoroaniline as a building block in organic synthesis []. Specifically, it undergoes Suzuki coupling with 4-styrylboronic acid, showcasing its reactivity towards forming a difluorovinylbiphenyl group. This intermediate subsequently reacts with various arylaldehydes to yield novel phenoxyimine ligands. The highlighted advantages of this synthetic route include its simplicity, mild conditions, and good yields [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.